molecular formula C13H11N2NaO2 B13357153 Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate

Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate

Cat. No.: B13357153
M. Wt: 250.23 g/mol
InChI Key: NCNYJCOBUTXCBR-YSMBQZINSA-M
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Description

Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate typically involves the reaction of 4-(1H-imidazol-1-yl)methylbenzaldehyde with an appropriate acrylate derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the acrylate salt. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated esters.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.

Mechanism of Action

The mechanism of action of Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in the formation of coordination complexes. Additionally, the acrylate moiety can participate in polymerization reactions, leading to the formation of cross-linked polymer networks. These interactions are crucial for its applications in materials science and catalysis.

Comparison with Similar Compounds

Sodium (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate can be compared with other similar compounds, such as:

    4-(1H-imidazol-1-yl)methylbenzoic acid: Similar structure but lacks the acrylate moiety.

    1,4-bis(imidazol-1-ylmethyl)benzene: Contains two imidazole rings and is used in the synthesis of coordination polymers.

    Imidazole-4-acrylate: Similar functional groups but different structural arrangement.

Properties

Molecular Formula

C13H11N2NaO2

Molecular Weight

250.23 g/mol

IUPAC Name

sodium;(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5-;

InChI Key

NCNYJCOBUTXCBR-YSMBQZINSA-M

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C\C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]

Origin of Product

United States

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